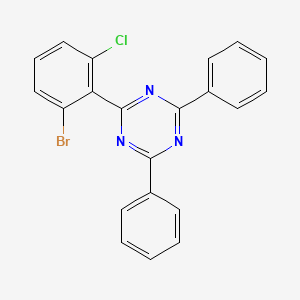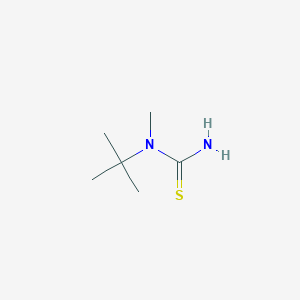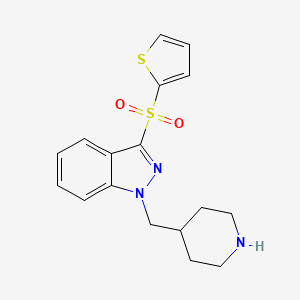
2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrofenil)-2-oxoethyl 2-aminopiridina-3-carboxilato es un compuesto orgánico complejo que presenta tanto grupos nitrofenilo como aminopiridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Nitrofenil)-2-oxoethyl 2-aminopiridina-3-carboxilato típicamente involucra reacciones de varios pasos. Un método común involucra la condensación de 4-nitrobenzaldehído con 2-aminopiridina-3-carboxilato de etilo en condiciones ácidas. La reacción procede a través de la formación de una base de Schiff intermedia, que luego se reduce para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Nitrofenil)-2-oxoethyl 2-aminopiridina-3-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones de hidrogenación.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo nitrofenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno en presencia de un catalizador de paladio se usa a menudo para la reducción.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados nitro del compuesto original.
Reducción: Derivados amino.
Sustitución: Varios productos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(4-Nitrofenil)-2-oxoethyl 2-aminopiridina-3-carboxilato tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Nitrofenil)-2-oxoethyl 2-aminopiridina-3-carboxilato involucra su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el grupo aminopiridina puede formar enlaces de hidrógeno con macromoléculas biológicas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-Nitrofenil)-2-oxoethyl 2-aminopiridina-3-carboxilato: comparte similitudes con otros derivados de nitrofenilo y aminopiridina, como:
Unicidad
Lo que distingue a 2-(4-Nitrofenil)-2-oxoethyl 2-aminopiridina-3-carboxilato es su patrón de sustitución específico, que puede influir en su reactividad e interacción con los objetivos biológicos. Esta estructura única puede conducir a propiedades farmacológicas y químicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
652973-86-9 |
|---|---|
Fórmula molecular |
C14H11N3O5 |
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O5/c15-13-11(2-1-7-16-13)14(19)22-8-12(18)9-3-5-10(6-4-9)17(20)21/h1-7H,8H2,(H2,15,16) |
Clave InChI |
XLJNRQITHKJDFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)


![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)


![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)

